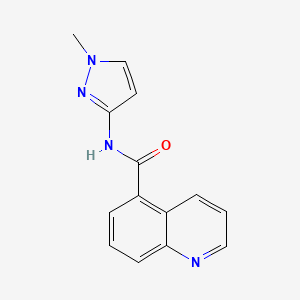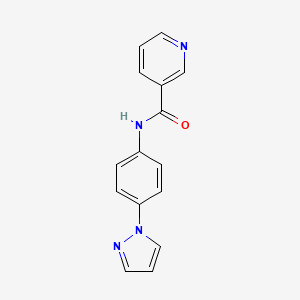![molecular formula C14H18FNO4S B7538506 Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate, also known as Methyl 3-(3-fluorophenylsulfonylamino)cyclohex-2-enecarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfonylurea class of compounds, which are widely used as herbicides and insecticides. However, Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has been found to have unique properties that make it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This results in an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several biochemical and physiological effects. It has been found to increase insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate in lab experiments is its potency. This compound has been found to be highly effective at regulating blood glucose levels and has been shown to have a strong therapeutic effect in animal models of diabetes. However, one of the main limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate. One area of interest is in the development of new antidiabetic drugs based on the structure of this compound. Researchers are also interested in studying the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, there is interest in studying the mechanism of action of this compound in more detail to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-fluorophenylsulfonyl chloride with cyclohexanone to form 3-fluorophenylsulfonyl cyclohexanone. This compound is then reacted with methylamine to form Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antidiabetic properties and has been studied extensively for its potential use in the treatment of diabetes.
Propriétés
IUPAC Name |
methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-20-13(17)14(8-3-2-4-9-14)16-21(18,19)12-7-5-6-11(15)10-12/h5-7,10,16H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDTRKYMHQCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

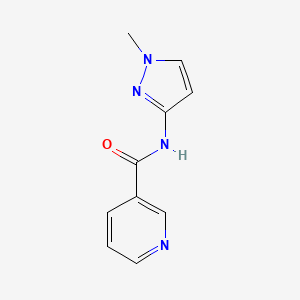

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
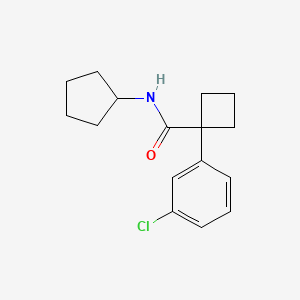
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
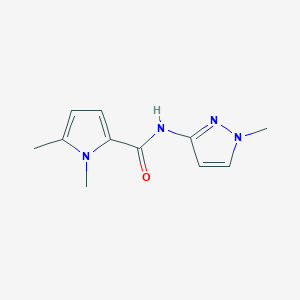
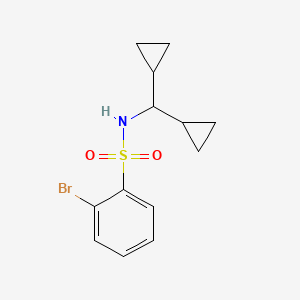
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
